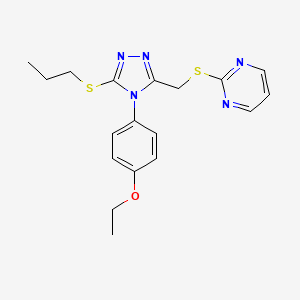

2-(((4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

Description

Properties

IUPAC Name |

2-[[4-(4-ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5OS2/c1-3-12-25-18-22-21-16(13-26-17-19-10-5-11-20-17)23(18)14-6-8-15(9-7-14)24-4-2/h5-11H,3-4,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBNBWNVOCXALT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(N1C2=CC=C(C=C2)OCC)CSC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using ethoxybenzene and a suitable leaving group.

Attachment of the Propylthio Group: The propylthio group can be attached through a thiolation reaction using propylthiol and a suitable electrophile.

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halogenated compounds, nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced triazole derivatives, alcohols.

Substitution: Substituted triazole derivatives with new functional groups.

Scientific Research Applications

Research indicates that this compound exhibits considerable biological activities, particularly in the following areas:

Antimicrobial and Antifungal Properties

The triazole ring is known for its role in inhibiting enzymes critical for fungal cell wall synthesis. Studies have shown that derivatives of this compound can effectively combat various fungal infections by targeting specific molecular pathways involved in fungal growth and reproduction.

Anticancer Potential

Preliminary research suggests that the compound may interact with specific cancer-related targets, potentially inhibiting tumor growth. The structural components, particularly the ethoxyphenyl and propylthio groups, enhance binding affinity to these targets, making it a candidate for further investigation in cancer therapies.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is crucial for its therapeutic applications. The triazole moiety can bind to active sites of enzymes, preventing substrate interaction and subsequent enzymatic activity. This property is particularly valuable in developing treatments for diseases where enzyme regulation is critical.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their notable activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 6-((4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine | Contains a pyrimidine dione structure | Potential antibacterial activity |

| N-((4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide | Benzamide derivative with similar substituents | Explored for enzyme inhibition |

| 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl | Triazole ring with pyridine substituent | Investigated for antifungal properties |

Case Studies

Several studies have documented the effectiveness of 2-(((4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine) in various applications:

Case Study 1: Antifungal Activity

In vitro studies demonstrated that this compound exhibited significant antifungal activity against strains of Candida albicans and Aspergillus niger. The mechanism was attributed to the inhibition of ergosterol biosynthesis through enzyme interaction.

Case Study 2: Anticancer Research

A study published in a peer-reviewed journal explored the compound's effects on breast cancer cell lines. Results indicated a reduction in cell viability and induction of apoptosis at certain concentrations, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(((4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the triazole and pyrimidine rings allows for potential interactions with nucleic acids and proteins, influencing cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous 1,2,4-Triazole Derivatives

Key Observations :

- Substituent Effects :

- The target compound’s 4-ethoxyphenyl group provides electron-donating character, contrasting with phenyl (5m, 5n) or trifluoromethyl (9d) groups, which are electron-neutral or withdrawing. This may influence reactivity and binding interactions.

- The propylthio chain at position 5 balances lipophilicity and steric bulk compared to longer (butylthio in 5m) or aromatic (benzylthio in ) chains.

- Heterocyclic Attachments: The pyrimidine ring in the target compound offers two nitrogen atoms, enabling hydrogen bonding and π-π stacking, unlike pyridine (5m, ) or thiazole (5n).

Key Observations :

- Synthesis Methods :

- Melting Points :

- Melting points correlate with molecular symmetry and intermolecular forces. For example, 5n’s high melting point (199–202°C) reflects its rigid thiazole and pyridine groups , while the target compound’s pyrimidine and flexible propylthio chain may lower its melting point.

Biological Activity

The compound 2-(((4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a complex organic molecule notable for its diverse biological activities. Characterized by a triazole ring and a pyrimidine moiety, this compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in antimicrobial, antifungal, and anticancer domains.

Molecular Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 538.7 g/mol. Its structure features significant functional groups that contribute to its biological activity:

- Triazole Ring : Known for its role as an enzyme inhibitor.

- Ethoxyphenyl Group : Enhances lipophilicity and potential binding interactions.

- Propylthio Group : May influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities:

-

Antimicrobial Properties :

- The triazole moiety is often associated with antifungal properties. Studies have shown that compounds containing triazole rings can effectively inhibit fungal growth, suggesting that this compound may exhibit similar activities against various pathogens .

- For instance, derivatives of triazoles have demonstrated significant activity against Candida species and other fungi, with some studies reporting Minimum Inhibitory Concentration (MIC) values as low as 50 μg/mL .

-

Anticancer Activity :

- The compound has been investigated for its potential anticancer properties. Certain triazole derivatives have shown effectiveness against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values ranging from 6.2 μM to 43.4 μM .

- The mechanism of action may involve inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation.

-

Enzyme Inhibition :

- The structure of the compound suggests it may act as an enzyme inhibitor, particularly targeting enzymes involved in fungal cell wall synthesis or cancer cell metabolism. The ethoxyphenyl and propylthio groups are believed to enhance binding affinity to these targets.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole-containing compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 6-((4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione | Contains a pyrimidine dione structure | Potential antibacterial activity |

| N-((4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide | Benzamide derivative with similar substituents | Explored for enzyme inhibition |

| 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl | Triazole ring with pyridine substituent | Investigated for antifungal properties |

This table illustrates how variations in structural features can lead to differences in biological activity.

Case Studies

Several studies highlight the effectiveness of similar compounds in various applications:

- Antifungal Studies :

- Antibacterial Activity :

Q & A

Q. Basic Characterization

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms alkylation/cyclization success. For example, the ethoxyphenyl group’s aromatic protons appear as distinct multiplet signals .

- IR Spectroscopy : Thioether (C-S) and triazole (C=N) stretches are diagnostic (e.g., C-S at ~600–700 cm⁻¹) .

Advanced Analysis : - DFT Calculations : Predict electronic structure, bond angles, and tautomeric equilibria (e.g., thione-thiol tautomerism common in triazoles) .

- X-ray Crystallography : Resolves ambiguities in tautomeric forms or stereochemistry (not directly cited but inferred from standard practices).

How can researchers resolve contradictions in reported biological activity data for similar triazole derivatives?

Advanced Data Analysis

Discrepancies may arise from differences in purity, assay protocols, or tautomeric states. Strategies include:

- Comparative Bioassays : Use standardized cell lines (e.g., antimicrobial testing against S. aureus and E. coli) with controlled compound purity (>95%) .

- Tautomer-Specific Studies : Employ NMR or DFT to identify dominant tautomers under physiological conditions, as biological activity can vary with tautomeric form .

What mechanistic insights exist for the alkylation and cyclization steps in synthesizing this compound?

Q. Advanced Mechanistic Studies

- Alkylation : The thiolate anion (generated via NaOH) attacks the propyl halide in an SN2 mechanism, forming the propylthio group. Solvent polarity (e.g., methanol vs. DMF) influences reaction rate .

- Cyclization : Thiosemicarbazide intermediates undergo acid- or base-catalyzed cyclization. Computational modeling (e.g., transition state analysis) can identify rate-limiting steps .

How do electronic substituents (e.g., ethoxyphenyl, propylthio) influence the compound’s reactivity and stability?

Q. Advanced Electronic Structure Analysis

- Ethoxyphenyl Group : Electron-donating ethoxy substituents enhance aromatic ring stability and may increase π-π stacking in crystallography .

- Propylthio Group : The sulfur atom’s electronegativity affects charge distribution; DFT calculations reveal its impact on HOMO-LUMO gaps and redox potential .

What strategies are recommended for scaling up synthesis while maintaining yield and purity?

Q. Advanced Process Design

- Membrane Separation Technologies : Purify intermediates via nanofiltration to remove unreacted precursors .

- Process Simulation : Use tools like Aspen Plus® to model solvent recovery and optimize temperature gradients during reflux .

How can researchers validate the compound’s potential as a ligand in coordination chemistry?

Q. Advanced Application Study

- Coordination Studies : Screen with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water mixtures. Monitor complex formation via UV-Vis (d-d transitions) and mass spectrometry .

- DFT-Metal Binding Analysis : Predict preferred binding sites (e.g., triazole N vs. thioether S) using charge density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.